3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine
Description
3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine is a complex organic compound that features a unique structure combining a pyridazine ring with a pyrrolo[3,4-c]pyrrole moiety
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-5-6-17(21-20-12)22-8-14-10-23(11-15(14)9-22)18(24)13-3-2-4-16(19)7-13/h2-7,14-15H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHBEDVPKPTNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzoyl chloride with an appropriate pyrrole derivative under controlled conditions. This is followed by cyclization reactions to form the octahydropyrrolo[3,4-c]pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: A pyrrole derivative used to lower cholesterol levels.
Piracetam: A pyrrolidine derivative with nootropic effects.
Atropine: A tropane alkaloid with anticholinergic properties.
Uniqueness
3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine is unique due to its combined pyridazine and pyrrolo[3,4-c]pyrrole structure, which imparts distinct chemical and biological properties. This dual-ring system is not commonly found in other compounds, making it a valuable scaffold for drug discovery and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
